6-(Benzenesulfonyl)pyridin-3-amine
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Overview
Description
6-(Benzenesulfonyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.27. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
6-(Benzenesulfonyl)pyridin-3-amine and its analogs play a significant role in catalysis and organic synthesis, serving as versatile intermediates for the formation of complex molecules. For example, heterocyclic compounds containing nitrogen, such as pyridines and benzimidazoles, are crucial in developing pharmaceuticals and agrochemicals due to their biological activity. The synthesis and functionalization of these compounds often involve catalysts that can include derivatives of this compound. These processes are essential for creating new molecular structures with potential applications in medicine and agriculture (Boča, Jameson, & Linert, 2011), (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Environmental Applications
Compounds similar to this compound are investigated for environmental applications, notably in the treatment of water contaminated with persistent organic pollutants. For instance, amine-functionalized sorbents, which could be derived from or related to this compound, have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These studies highlight the potential of such compounds in addressing critical environmental issues and providing safer water resources (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Drug Development
The structural motifs of this compound are essential in medicinal chemistry, where they serve as building blocks for drug development. The presence of the benzenesulfonyl and pyridin-3-amine groups is noteworthy in the synthesis of central nervous system (CNS) acting drugs. These functional groups contribute to the pharmacological activity of many compounds, offering pathways to novel treatments for various CNS disorders. Research into these compounds underscores their importance in creating more effective and safer therapeutic agents (Saganuwan, 2017).
Corrosion Inhibition
In the field of materials science, derivatives of this compound are explored as corrosion inhibitors. Their electron-rich structures allow them to adsorb onto metal surfaces, forming protective layers that mitigate corrosion. This application is critical in extending the lifespan of metals used in various industrial processes and infrastructure, highlighting the compound's versatility beyond biological systems (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
The safety information for 6-(Benzenesulfonyl)pyridin-3-amine indicates that it is potentially harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mechanism of Action
Mode of Action
The mode of action of 6-(Benzenesulfonyl)pyridin-3-amine involves its interaction with tertiary amines. It plays a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .
Biochemical Pathways
The compound’s interaction with tertiary amines suggests it may influence pathways involving these molecules .
Result of Action
Its interaction with tertiary amines suggests it may influence the behavior of these molecules .
Properties
IUPAC Name |
6-(benzenesulfonyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h1-8H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOFZDFUAISHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.